(2S,4S)-2-amino-4-hydroxy-pentanedioic acid (2S,4S)-2-amino-4-hydroxy-pentanedioic acid
Brand Name: Vulcanchem
CAS No.: 3913-68-6
VCID: VC21542520
InChI: InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
SMILES: C(C(C(=O)O)N)C(C(=O)O)O
Molecular Formula: C5H9NO5
Molecular Weight: 163.13 g/mol

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

CAS No.: 3913-68-6

Cat. No.: VC21542520

Molecular Formula: C5H9NO5

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid - 3913-68-6

CAS No. 3913-68-6
Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
IUPAC Name (2S,4S)-2-amino-4-hydroxypentanedioic acid
Standard InChI InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Standard InChI Key HBDWQSHEVMSFGY-HRFVKAFMSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O
SMILES C(C(C(=O)O)N)C(C(=O)O)O
Canonical SMILES C(C(C(=O)O)N)C(C(=O)O)O

Fundamental Characteristics

Chemical Identity

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is also known as 4-hydroxyglutamic acid, representing a hydroxylated derivative of glutamic acid. The compound's structure features a five-carbon backbone with carboxylic acid groups at both termini (C1 and C5), an amino group at the alpha position (C2), and a hydroxyl group at the gamma position (C4). The stereochemistry is defined by the S configuration at both C2 and C4 positions, which is crucial for its biological functions and interactions.

Physical Properties

Based on structural analysis and scientific principles, the compound possesses the following physical properties:

PropertyValueNotes
Molecular FormulaC5H9NO5Based on structural composition
Molecular Weight163.13 g/molCalculated from molecular formula
Physical StateCrystalline solidTypical for amino acids
Density1.595 g/cm³Characteristic of highly functionalized amino acids
Boiling Point458.7°CUnder standard conditions
Flash Point231.2°CRelevant for safety considerations

Structural Features

The compound's structure is characterized by multiple functional groups that contribute to its chemical behavior:

  • Two carboxylic acid groups (at C1 and C5)

  • One primary amine group (at C2)

  • One secondary alcohol group (at C4)

  • Specific stereochemistry (S configuration at both C2 and C4)

This combination of functional groups gives the compound amphoteric properties (able to act as both acid and base) and enables multiple hydrogen bonding interactions.

Stereochemistry and Related Compounds

Stereochemical Significance

The (2S,4S) configuration refers to the specific spatial arrangement of the amino and hydroxyl groups on the carbon backbone. This stereochemistry is critical as enzymes and biological receptors often recognize and interact with only specific stereoisomers . The S configuration at C2 corresponds to the L-amino acid series found in most naturally occurring proteins.

Stereoisomers

With two stereogenic centers (C2 and C4), this compound has four possible stereoisomers:

StereoisomerConfigurationRelationship to (2S,4S)
(2S,4S)Alpha: S, Gamma: SReference compound
(2S,4R)Alpha: S, Gamma: RDiastereomer
(2R,4S)Alpha: R, Gamma: SDiastereomer
(2R,4R)Alpha: R, Gamma: REnantiomer of (2S,4S)

Each stereoisomer would display different biological activities and physical properties.

Related Compounds

Several structurally related compounds provide context for understanding (2S,4S)-2-amino-4-hydroxy-pentanedioic acid:

CompoundStructural RelationshipKey Differences
(2S,4R)-2-Amino-4-hydroxypentanoic acidStereoisomer with simplified structureDifferent stereochemistry at C4; contains one carboxylic acid group
(2S,4S)-4-amino-2-hydroxy-2-methylpentanedioic acidStructural analogContains additional methyl group; hydroxyl and amino positions reversed
(2S,4S)-MonatinComplex derivativeContains indole ring system; more elaborate structure

Synthesis Methods

Asymmetric Synthesis

TechniqueApplicationAdvantages
RecrystallizationFormation of pure crystalsScalable and straightforward
Ion-exchange chromatographySeparation based on ionic propertiesEffective for amino acids
HPLCHigh-resolution separationExcellent for analytical purposes
Selective precipitationFormation of specific saltsUseful for large-scale purification
Receptor TypePotential InteractionBiological Significance
Glutamate receptorsPossible modulator or antagonistCould affect neurotransmission
Amino acid transportersAlternative substrateMay influence amino acid uptake
Metabolic enzymesSubstrate or inhibitorPotential metabolic effects

Analytical Methods

Spectroscopic Identification

For characterization purposes, (2S,4S)-2-amino-4-hydroxy-pentanedioic acid would exhibit distinctive spectroscopic properties:

Nuclear Magnetic Resonance (NMR)

Characteristic signals in 1H-NMR would include:

  • Alpha proton (C2): δ 3.5-4.0 ppm

  • Beta methylene protons (C3): δ 1.8-2.2 ppm

  • Gamma proton (C4): δ 4.0-4.5 ppm

  • Exchangeable protons (NH2, OH, COOH): variable chemical shifts

Infrared Spectroscopy

Key absorption bands would include:

  • O-H stretching: 3200-3550 cm-1

  • N-H stretching: 3300-3500 cm-1

  • C=O stretching: 1700-1725 cm-1

  • C-O stretching: 1050-1150 cm-1

Chromatographic Methods

For separation and quantification, several chromatographic techniques are applicable:

MethodApplicationAdvantages
HPLCSeparation and quantificationHigh resolution and sensitivity
GC-MS (as derivative)Identification and quantificationExcellent for structural confirmation
TLCRapid analysisSimple screening method
Capillary electrophoresisSeparation of stereoisomersSuperior chiral separation

Research Applications

Biochemical Research

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid could serve as a valuable tool in biochemical research:

  • As a probe for understanding enzyme mechanisms

  • For studying stereoselectivity in biological systems

  • In investigating metabolic pathways related to glutamate

Medicinal Chemistry

In medicinal chemistry, the compound might find applications as:

ApplicationRationalePotential Benefit
PharmacophoreUnique functional group arrangementNovel drug design
Building blockChiral synthon for complex moleculesAccess to bioactive compounds
Metabolic stabilizerModification of existing drugsImproved pharmacokinetics

Synthetic Chemistry

As a chiral building block, (2S,4S)-2-amino-4-hydroxy-pentanedioic acid offers:

  • Multiple functional groups for selective transformations

  • Defined stereochemistry for stereoselective synthesis

  • Potential for incorporation into larger molecules

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